
5-Amino-3-(2-bromo-6-methylphenyl)-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-3-(2-bromo-6-methylphenyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of an amino group, a bromo-substituted phenyl ring, and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-bromo-6-methylphenyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Bromo-Substituted Phenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a bromo-substituted phenyl group. This can be achieved through a nucleophilic aromatic substitution reaction.
Amination: The final step involves the introduction of the amino group at the 5-position of the triazole ring. This can be done using amination reagents such as ammonia or primary amines under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromo-substituted phenyl ring, potentially leading to the removal of the bromine atom.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: De-brominated phenyl derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with biological targets such as enzymes or receptors.
Drug Development: It can serve as a lead compound for the development of new drugs targeting specific diseases, including cancer and infectious diseases.
Industry
Agriculture: The compound can be used in the development of agrochemicals, such as herbicides or fungicides.
Electronics: It can be used in the synthesis of organic semiconductors for electronic devices.
相似化合物的比较
Similar Compounds
5-Amino-3-(2-chloro-6-methylphenyl)-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine.
5-Amino-3-(2-fluoro-6-methylphenyl)-1H-1,2,4-triazole: Similar structure but with a fluorine atom instead of bromine.
5-Amino-3-(2-iodo-6-methylphenyl)-1H-1,2,4-triazole: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromo-substituted phenyl ring in 5-Amino-3-(2-bromo-6-methylphenyl)-1H-1,2,4-triazole imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs
属性
分子式 |
C9H9BrN4 |
|---|---|
分子量 |
253.10 g/mol |
IUPAC 名称 |
5-(2-bromo-6-methylphenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9BrN4/c1-5-3-2-4-6(10)7(5)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14) |
InChI 键 |
UPNGLUBWYFRIIX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)Br)C2=NC(=NN2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



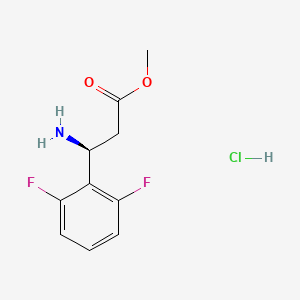
![7-Bromo-3,5-dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13660072.png)
![(E)-[6,6'-Bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13660073.png)


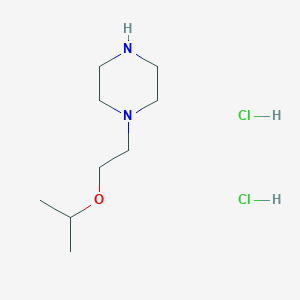
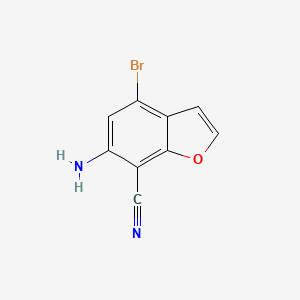
![3,7-Dichloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13660124.png)
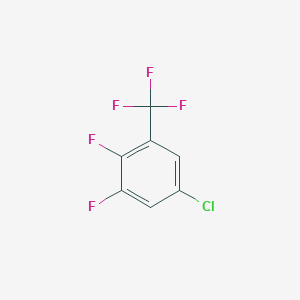
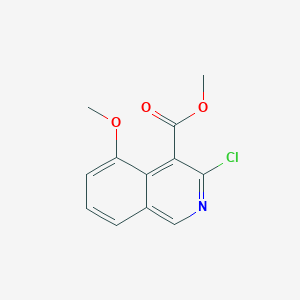
![Ethyl thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13660145.png)
